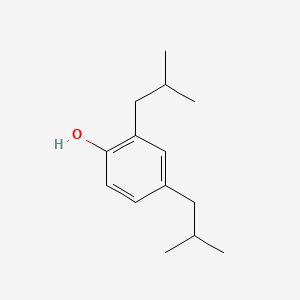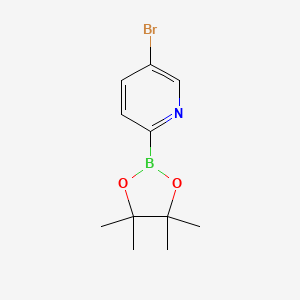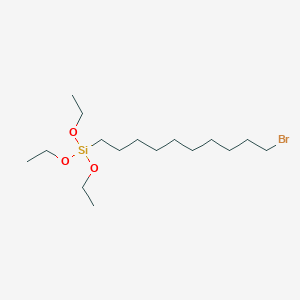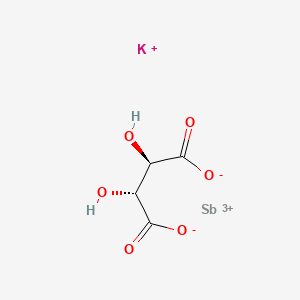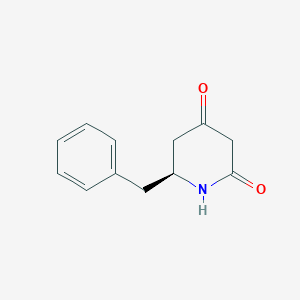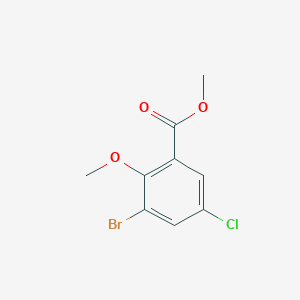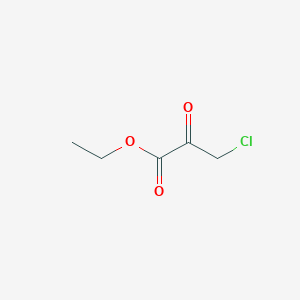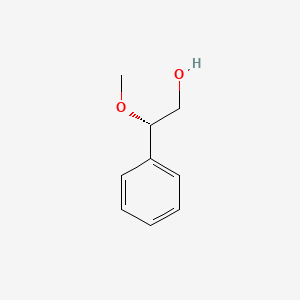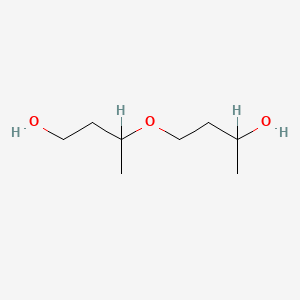
1-Butanol, 3-(3-hydroxybutoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 3-(3-hydroxybutoxy)- , also known by its systematic name 3-(3-hydroxybutoxy)butan-1-ol , is a chemical compound with the molecular formula C8H18O3 . Its molecular weight is approximately 162.23 g/mol . The compound is typically found in the form of a colorless liquid. .
Synthesis Analysis
The preparation of this compound can be carried out using various methods described in the literature for the synthesis of aliphatic ethers from primary or secondary alcohols. For instance, it can be obtained by heating 1,3-butandiol in the presence of catalytic amounts of H2SO4 .
Physical And Chemical Properties Analysis
properties
CAS RN |
65849-81-2 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-(4-hydroxybutan-2-yloxy)butan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-7(10)4-6-11-8(2)3-5-9/h7-10H,3-6H2,1-2H3 |
InChI Key |
HNXKBOZFEUCZHF-UHFFFAOYSA-N |
SMILES |
CC(CCOC(C)CCO)O |
Canonical SMILES |
CC(CCOC(C)CCO)O |
Other CAS RN |
65849-81-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



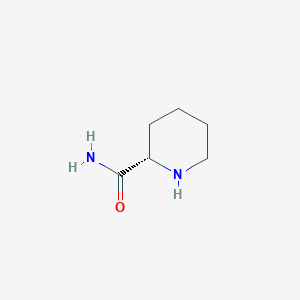
![Benzo[b]thiophen-2(3H)-one, 5-chloro-](/img/structure/B3192764.png)
